molecular formula C18H14O4 B5436666 (Z,Z)-3,4-Dihydroxy-1,6-diphenyl-2,4-hexadiene-1,6-dione CAS No. 139266-61-8

(Z,Z)-3,4-Dihydroxy-1,6-diphenyl-2,4-hexadiene-1,6-dione

Cat. No.: B5436666
CAS No.: 139266-61-8
M. Wt: 294.3 g/mol
InChI Key: SJVNTAIFZNBHNX-NFLUSIDLSA-N
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Description

(Z,Z)-3,4-Dihydroxy-1,6-diphenyl-2,4-hexadiene-1,6-dione is an organic compound characterized by its unique structure, which includes two hydroxyl groups and two phenyl groups attached to a hexadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,Z)-3,4-Dihydroxy-1,6-diphenyl-2,4-hexadiene-1,6-dione typically involves the use of specific reagents and conditions to ensure the correct configuration of the double bonds. One common method involves the aldol condensation of benzaldehyde with acetylacetone, followed by selective reduction and oxidation steps to introduce the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of catalysts to improve yield and selectivity are often employed. The reaction conditions are optimized to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z,Z)-3,4-Dihydroxy-1,6-diphenyl-2,4-hexadiene-1,6-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

    Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce fully saturated hydrocarbons.

Scientific Research Applications

(Z,Z)-3,4-Dihydroxy-1,6-diphenyl-2,4-hexadiene-1,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism by which (Z,Z)-3,4-Dihydroxy-1,6-diphenyl-2,4-hexadiene-1,6-dione exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The phenyl groups can interact with hydrophobic regions of proteins, affecting their function. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E,E)-3,4-Dihydroxy-1,6-diphenyl-2,4-hexadiene-1,6-dione: This isomer has a different configuration of the double bonds, leading to different chemical and biological properties.

    3,4-Dihydroxy-1,6-diphenyl-2-hexene-1,6-dione: This compound has a single double bond, which affects its reactivity and applications.

Uniqueness

(Z,Z)-3,4-Dihydroxy-1,6-diphenyl-2,4-hexadiene-1,6-dione is unique due to its specific configuration, which influences its chemical reactivity and potential applications. The presence of two hydroxyl groups and two phenyl groups in a specific arrangement allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.

Properties

IUPAC Name

(1Z,5Z)-1,6-dihydroxy-1,6-diphenylhexa-1,5-diene-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c19-15(13-7-3-1-4-8-13)11-17(21)18(22)12-16(20)14-9-5-2-6-10-14/h1-12,19-20H/b15-11-,16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVNTAIFZNBHNX-NFLUSIDLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C(=O)C=C(C2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)C(=O)/C=C(\O)/C2=CC=CC=C2)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139266-61-8
Record name 2,4-Hexadiene-1,6-dione, 3,4-dihydroxy-1,6-diphenyl-, (Z,Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139266618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z,Z)-3,4-Dihydroxy-1,6-diphenyl-2,4-hexadiene-1,6-dione
Reactant of Route 2
(Z,Z)-3,4-Dihydroxy-1,6-diphenyl-2,4-hexadiene-1,6-dione
Reactant of Route 3
(Z,Z)-3,4-Dihydroxy-1,6-diphenyl-2,4-hexadiene-1,6-dione
Reactant of Route 4
(Z,Z)-3,4-Dihydroxy-1,6-diphenyl-2,4-hexadiene-1,6-dione
Reactant of Route 5
(Z,Z)-3,4-Dihydroxy-1,6-diphenyl-2,4-hexadiene-1,6-dione
Reactant of Route 6
(Z,Z)-3,4-Dihydroxy-1,6-diphenyl-2,4-hexadiene-1,6-dione

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